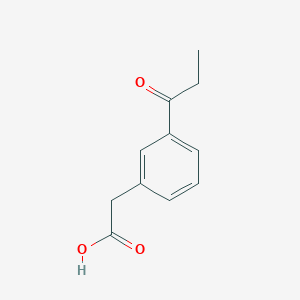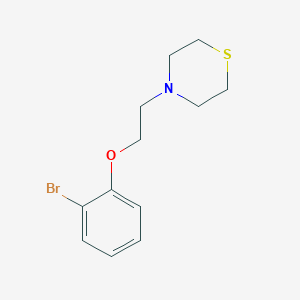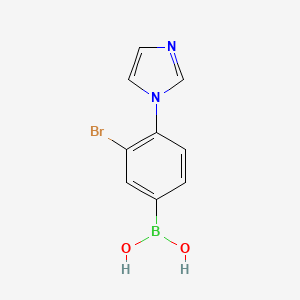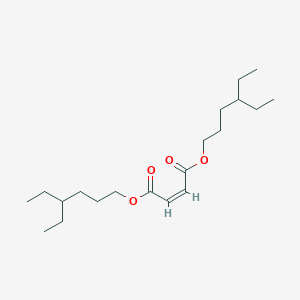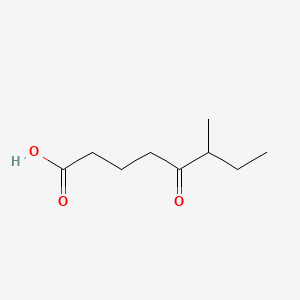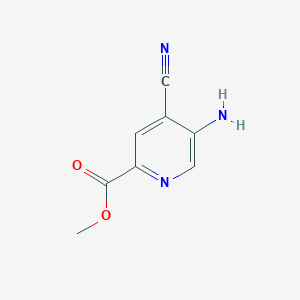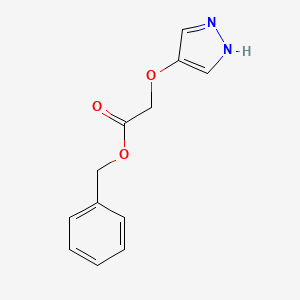
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of acetic acid, featuring a complex aromatic ring system with acetyl and chloro substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester typically involves the esterification of acetic acid with an alcohol derivative containing the desired aromatic structure. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.
Applications De Recherche Scientifique
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, methyl ester: Similar structure with a methyl ester group instead of ethyl.
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, propyl ester: Similar structure with a propyl ester group.
Acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, butyl ester: Similar structure with a butyl ester group.
Uniqueness
The uniqueness of acetic acid, (6-acetyl-4-chloro-m-tolyloxy)-, ethyl ester lies in its specific ester group, which influences its reactivity and properties. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Propriétés
Numéro CAS |
1026-32-0 |
|---|---|
Formule moléculaire |
C13H15ClO4 |
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
ethyl 2-(2-acetyl-4-chloro-5-methylphenoxy)acetate |
InChI |
InChI=1S/C13H15ClO4/c1-4-17-13(16)7-18-12-5-8(2)11(14)6-10(12)9(3)15/h5-6H,4,7H2,1-3H3 |
Clé InChI |
NIROJEUWLSEEAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C(=C1)C)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


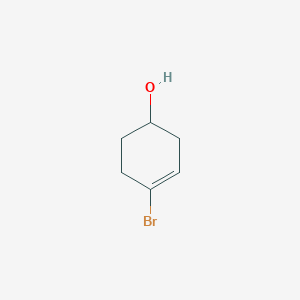
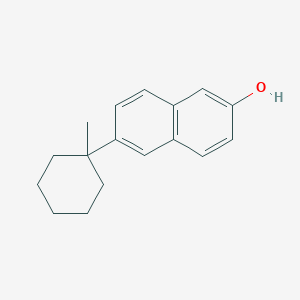

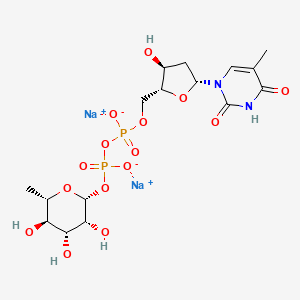
![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)
